4-((Methyl(phenyl)amino)methyl)benzoic acid
Overview
Description
4-((Methyl(phenyl)amino)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a methyl(phenyl)amino group
Mechanism of Action
Target of Action
The primary target of 4-((Methyl(phenyl)amino)methyl)benzoic acid is the GPR54, a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including signal transduction.
Mode of Action
this compound interacts with its target, the GPR54 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell.
Result of Action
The activation of the GPR54 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been noted for its antihemorrhagic properties, suggesting its potential use in the treatment of internal hemorrhage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methyl(phenyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with methyl phenyl ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Methyl(phenyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-((Methyl(phenyl)amino)methyl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound is similar in structure but lacks the methyl(phenyl)amino group.
Methyl 4-aminobenzoate: Another related compound, which is the methyl ester of 4-aminobenzoic acid.
4-(Methylamino)benzoic acid: This compound has a methylamino group instead of the methyl(phenyl)amino group.
Uniqueness
4-((Methyl(phenyl)amino)methyl)benzoic acid is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(N-methylanilino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDFJVMZSRHHJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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